5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-7-13(15-8-12(9)14)16-10-3-5-11(17-2)6-4-10/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKYNDAPPRUMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
- Bromination is typically conducted on a suitable pyridin-2-amine precursor to introduce the bromine atom at the 5-position.
- A mild brominating system involving hydrobromic acid combined with a bromide salt (e.g., sodium bromide) is preferred to avoid over-bromination and formation of dibromo byproducts.
- The reaction is performed in a solvent such as ethylene dichloride at controlled temperatures (35–38 °C) with phase transfer catalysts like tetrabutylammonium bromide to enhance bromide ion availability.
- Post-reaction treatment includes solvent recovery and purification steps such as recrystallization to increase product purity and yield.
This method improves yield by nearly 10% compared to traditional bromination and minimizes side reactions.
Methylation at the 4-Position
- The methyl group at the 4-position can be introduced via a carbon-carbon bond formation reaction.
- A directing group is temporarily installed on the amino group (e.g., conversion to an N,N-dimethylformimidamide derivative) to facilitate selective methylation.
- The methylation is achieved by reacting the intermediate with a methyl zinc reagent (e.g., methylzinc chloride) in the presence of a nickel catalyst such as bis(diphenylphosphino)propane nickel chloride.
- After methylation, the directing group is removed by acidic hydrolysis to regenerate the free amine.
N-Arylation with 4-Methoxyphenyl Group
- The key N-arylation step involves coupling 2-amino-5-bromopyridine or its methylated analog with 4-methoxyphenyl boronic acid.
- Copper(II) acetate (Cu(OAc)2) is commonly used as a catalyst in this Ullmann-type coupling.
- The reaction solvent is typically 1,2-dichloroethane (DCE), and the reaction proceeds over 12–14 hours at elevated temperature.
- Purification is done by column chromatography or recrystallization using hexane/ethyl acetate mixtures.
- Yields reported for similar N-arylation reactions are around 75–82% with good purity.
Summary of Reaction Conditions and Yields
Detailed Research Findings and Mechanistic Insights
- The use of a directing group on the amino substituent during methylation enhances regioselectivity and prevents unwanted side reactions on the pyridine ring.
- Nickel-catalyzed methylation via organozinc reagents is efficient and compatible with brominated pyridine substrates, allowing selective replacement of bromine at specific positions.
- Copper-catalyzed N-arylation is a robust method for forming the C–N bond between the pyridin-2-amine and the 4-methoxyphenyl group, with copper(II) acetate serving as an effective catalyst in dichloroethane solvent.
- Controlled bromination using hydrobromic acid and bromide salts under mild conditions avoids overbromination and improves the purity and yield of the brominated intermediate.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Synthesis Techniques
The synthesis of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine can be achieved through several methods:
- Palladium-Catalyzed Reactions : One effective method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is coupled with arylboronic acids to yield various novel pyridine derivatives. This reaction has been shown to produce compounds with moderate to good yields and is facilitated by palladium catalysts .
- Acid-Catalyzed Reactions : Another approach includes the use of acid-catalyzed conditions to convert 2-aminopyridines into more complex structures. This method allows for the introduction of various functional groups, enhancing the compound's reactivity and potential applications .
Biological Activities
This compound has demonstrated several promising biological activities:
- Anti-Thrombolytic Activity : Research has indicated that certain derivatives of pyridine compounds exhibit significant anti-thrombolytic properties. For instance, compounds derived from this compound showed varying degrees of efficacy in inhibiting clot formation in human blood, with some derivatives achieving up to 41.32% lysis .
- Antibacterial Activity : The compound has also been tested for its antibacterial properties against Escherichia coli. Certain derivatives displayed high inhibition values (up to 91.95%), suggesting their potential as antibacterial agents .
- Cytotoxicity : The cytotoxic effects of pyridine derivatives have been evaluated, revealing that some compounds exhibit significant cytotoxicity against red blood cells (RBCs), indicating their potential as anti-tumor agents .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Study on Anti-Thrombolytic Activity : A series of synthesized pyridine derivatives were tested for their ability to inhibit thrombus formation. The study revealed that structural modifications significantly influenced their activity, with some compounds showing remarkable efficacy against clot formation .
- Antimicrobial Efficacy Assessment : In a comparative study, various pyridine derivatives were screened for antimicrobial activity. The results indicated that specific substitutions on the aromatic ring enhanced antibacterial properties, making them suitable candidates for further development as antimicrobial agents .
- In Vivo Metabolic Stability Studies : Investigations into the metabolic stability of related compounds demonstrated that certain derivatives maintained stability in biological systems, suggesting their potential for use as PET tracers in imaging applications related to inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyridine vs. Pyrimidine Derivatives
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (CAS: Unavailable): Shares the pyridine core but substitutes the 4-methyl and 4-methoxyphenyl groups with a 3,4-dimethoxybenzyl moiety.
- 5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine (CAS: Unavailable): Replaces pyridine with pyrimidine, introducing a chlorine atom and a 4-fluorophenyl group. Pyrimidines are structurally analogous to nucleic acid bases, making this compound a candidate for antiviral or anticancer applications .
Key Data
Substituent Modifications
Amino Group Variations
- 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine (CAS: 1220028-40-9): Replaces the 4-methoxyphenyl group with a 2-methoxyethyl chain. This alkyl substituent reduces aromatic interactions but may improve aqueous solubility due to the ether oxygen .
- 5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine (CAS: 1039803-54-7): Substitutes 4-methoxyphenyl with 4-fluorobenzyl. The electron-withdrawing fluorine atom could enhance metabolic stability and receptor affinity .
Key Data
Halogen and Functional Group Effects
- 2-Amino-5-bromo-4-methoxypyrimidine (CAS: 148214-56-6): Features a methoxy group at pyrimidine position 4. The smaller pyrimidine core and methoxy group may facilitate DNA intercalation, relevant in anticancer therapies .
- 5-Bromo-2-methoxypyrimidin-4-amine (CAS: 148214-56-6): Lacks the methyl group but retains bromine and methoxy substituents.
Biological Activity
5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the methoxyphenyl group enhance its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Activation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa .
Anticancer Potential
In addition to its antimicrobial properties, there is ongoing research into the anticancer potential of this compound. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features allow it to interfere with cancer cell signaling pathways, making it a candidate for further investigation in cancer therapy.
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial efficacy of several pyridine derivatives, including this compound, showing significant inhibition against common pathogens like S. aureus and E. coli .
- Anticancer Activity : Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines, revealing that it effectively reduced cell viability in a dose-dependent manner .
Q & A
Q. What are the established synthetic routes for 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine, and what reaction conditions are critical for optimal yield?
- Methodological Answer : The synthesis typically involves two steps:
Bromination : Bromination of 4-methylpyridin-2-amine at the 5th position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) .
N-Arylation : Coupling the brominated intermediate with 4-methoxyaniline via Buchwald-Hartwig amination. This requires a palladium catalyst (e.g., Pd(OAc)₂), a ligand (XPhos or BINAP), and a base (K₃PO₄) in toluene at 80–100°C .
Critical factors: Catalyst/ligand ratio, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy group at δ ~3.8 ppm, aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₃H₁₄BrN₂O⁺: calc. 309.03) .
- X-ray Crystallography : For solid-state structure determination using SHELXL-2018/3 (e.g., bond angles, dihedral angles between pyridine and methoxyphenyl groups) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like inducible nitric oxide synthase (iNOS) using fluorometric or colorimetric kits (e.g., NADPH consumption monitored at 340 nm) .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility/Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?
- Methodological Answer :
- Reassess Computational Models : Use multiple docking software (AutoDock Vina, Glide) with flexible side-chain adjustments. Validate with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- Orthogonal Assays : Surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Purity Verification : Confirm compound integrity via LC-MS post-assay to rule out degradation .
Q. What strategies optimize synthetic yield in large-scale N-arylation reactions?
- Methodological Answer :
- Catalyst Screening : Compare Pd₂(dba)₃ vs. Pd(OAc)₂ with ligands (XPhos > SPhos) for turnover number (TON) improvement .
- Solvent Optimization : Test toluene vs. dioxane for solubility and reaction efficiency.
- Continuous Flow Chemistry : Implement microreactors for precise temperature control and reduced side reactions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically:
- Replace Br with Cl or I .
- Vary methoxy position (para → meta/ortho) .
- Replace methyl with ethyl/cyclopropyl .
- Bioactivity Profiling : Test analogs in enzyme inhibition (IC₅₀) and cytotoxicity assays.
- Statistical Analysis : Use partial least squares (PLS) regression or 3D-QSAR (CoMFA) to correlate substituent properties (Hammett σ, logP) with activity .
Q. What role does computational modeling play in studying its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Predict binding modes to iNOS (PDB: 3E7G) using Glide SP/XP protocols. Key interactions: Br with hydrophobic pockets; methoxy group with polar residues .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- ADMET Prediction : Use SwissADME or ADMETLab2.0 to estimate bioavailability, CYP450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
